Product packaging for 4-Hydroxy-3-(methylsulfanyl)benzaldehyde(Cat. No.:CAS No. 175397-21-4)

4-Hydroxy-3-(methylsulfanyl)benzaldehyde

Cat. No.: B3048585
CAS No.: 175397-21-4
M. Wt: 168.21
InChI Key: RLCCVYXEGMAEJW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(methylsulfanyl)benzaldehyde is a specialty organic compound of significant interest in advanced chemical research and development. This benzaldehyde derivative features a hydroxy group at the para-position and a methylsulfanyl (or thiomethoxy) group at the meta-position, a structure that serves as a versatile building block for the synthesis of more complex molecules . Researchers utilize this compound primarily in pharmaceutical chemistry, where it acts as a key precursor in the development of novel active molecules. The presence of the methylsulfanyl group, which can participate in various chemical transformations, makes it particularly valuable for creating sulfur-containing heterocycles or for use in metal-catalyzed coupling reactions. Its applications extend to materials science, where it is investigated as an intermediate for the design of functional organic polymers and ligands. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2S B3048585 4-Hydroxy-3-(methylsulfanyl)benzaldehyde CAS No. 175397-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCCVYXEGMAEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00775802
Record name 4-Hydroxy-3-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175397-21-4
Record name 4-Hydroxy-3-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 4-Hydroxy-3-(methylsulfanyl)benzaldehyde molecule in a limited number of steps, often by introducing the required functional groups onto a pre-existing aromatic scaffold.

Hydroxylation Pathways for Precursors

One potential direct synthesis route involves the hydroxylation of a benzaldehyde (B42025) precursor that already contains the methylsulfanyl group at the 3-position. While specific examples for the direct hydroxylation of 3-(methylsulfanyl)benzaldehyde to this compound are not extensively detailed in the reviewed literature, the Dakin oxidation presents a plausible pathway. The Dakin oxidation is a well-established organic reaction that converts an ortho- or para-hydroxylated phenyl aldehyde or ketone into a benzenediol and a carboxylate using hydrogen peroxide in a basic solution. orientjchem.orglookchem.comsigmaaldrich.com This reaction proceeds through the oxidation of the carbonyl group. orientjchem.orgsigmaaldrich.com Although theoretically applicable, the successful synthesis of this compound via this method would be contingent on the selective hydroxylation at the para-position relative to the aldehyde group without significant side reactions involving the methylsulfanyl group.

Introduction of the Formyl Group

A more documented and effective direct synthesis approach involves the ortho-formylation of a phenol (B47542) precursor that already possesses the methylsulfanyl group. Specifically, the reaction of 2-(methylsulfanyl)phenol is a key strategy. This transformation can be efficiently carried out using the Reimer-Tiemann reaction or magnesium-mediated ortho-specific formylation. arkat-usa.orgnih.govstackexchange.comcymitquimica.com

The magnesium-mediated method, in particular, has been shown to be highly effective for the ortho-formylation of a variety of phenols, including those with methylthio substituents. biosynth.comwikipedia.orgresearchgate.netrsc.org This reaction typically employs anhydrous magnesium dichloride and triethylamine (B128534) to form the magnesium phenoxide in situ, which then reacts with paraformaldehyde to introduce the formyl group exclusively at the ortho-position to the hydroxyl group. biosynth.comwikipedia.org The use of a Lewis acid like magnesium dichloride is crucial for the selectivity of this reaction. rsc.org

Below is a table summarizing the general conditions for the ortho-formylation of phenols, which is applicable to 2-(methylsulfanyl)phenol.

Reagents Role Typical Solvents General Conditions Reference
Phenol PrecursorStarting MaterialTetrahydrofuran (THF), Acetonitrile (B52724)Anhydrous conditions, reflux temperature biosynth.comwikipedia.org
Magnesium Dichloride (anhydrous)Lewis Acid Catalyst biosynth.comwikipedia.org
TriethylamineBase biosynth.comwikipedia.org
ParaformaldehydeFormylating Agent biosynth.comwikipedia.org

Synthesis from Related Precursors (e.g., Thioanisole (B89551) Derivatives)

An alternative strategy for the synthesis of this compound involves starting from thioanisole or its derivatives. This multi-step approach typically involves the introduction of the formyl group, followed by a hydroxylation step.

A patented method describes the preparation of 4-(methylthio)benzaldehyde (B43086) from thioanisole. This process involves a catalytic reaction with carbon monoxide in an autoclave. The reaction is carried out in the presence of a specialized SZTA catalyst (a mixed oxide catalyst containing Ti and Zr) at elevated temperature and pressure. The resulting product is then obtained after hydrolysis. While this method successfully produces the thioanisole aldehyde precursor, the subsequent selective hydroxylation at the 3-position to yield this compound is a separate and challenging transformation that requires further investigation.

Catalytic Synthesis Approaches

Catalysis plays a crucial role in many of the synthetic strategies for this compound, enhancing reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysis

The ortho-formylation of 2-(methylsulfanyl)phenol using anhydrous magnesium dichloride is a prime example of homogeneous catalysis in this context. biosynth.comwikipedia.orgrsc.org In this system, the MgCl2 acts as a Lewis acid, coordinating to the phenolic oxygen and the formaldehyde, thereby facilitating the selective electrophilic attack at the ortho-position. rsc.org The entire reaction mixture exists in a single phase, characteristic of homogeneous catalysis.

Heterogeneous Catalysis (e.g., Sulfonic Acid-Based Catalysts)

Heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling. Sulfonic acid-based catalysts, such as Amberlyst-15, are widely used solid acid catalysts in various organic transformations, including Friedel-Crafts reactions, esterification, and acetalization. lookchem.comsigmaaldrich.comarkat-usa.orgcu.edu.egorganic-chemistry.org

While direct application of sulfonic acid-based catalysts for the synthesis of this compound is not explicitly detailed in the available literature, their use in related reactions suggests potential applicability. For instance, Amberlyst-15 is known to catalyze Friedel-Crafts reactions, which are fundamental for attaching substituents to aromatic rings. lookchem.comstackexchange.comwikipedia.org A hypothetical application could involve a Friedel-Crafts-type formylation of 2-(methylsulfanyl)phenol. However, the efficiency and regioselectivity of such a reaction would need to be experimentally verified.

The table below outlines the general characteristics of Amberlyst-15, a representative sulfonic acid-based heterogeneous catalyst.

Catalyst Type Functional Group Key Advantages Potential Application
Amberlyst-15Macroporous polystyrene-based resinSulfonic acid (-SO3H)Heterogeneous, reusable, non-corrosive, easy separationFriedel-Crafts formylation of 2-(methylsulfanyl)phenol

Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves the use of alternative energy sources, environmentally benign solvents, and solvent-free conditions to enhance the efficiency and sustainability of chemical processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool that often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity. heteroletters.orgscholarsresearchlibrary.com The application of microwave irradiation can accelerate reactions by efficiently heating the solvent and reactants directly, a process that is much faster than conventional heating methods. scholarsresearchlibrary.com

In the context of synthesizing heterocyclic compounds from aldehyde precursors, microwave irradiation has proven highly effective. For example, the synthesis of pyrazole (B372694) scaffolds, which can involve the condensation of aldehydes with hydrazine (B178648) derivatives, is significantly expedited under microwave conditions. heteroletters.org This method not only shortens reaction times from hours to minutes but also promotes cleaner reactions with fewer side products. heteroletters.org Similarly, the synthesis of quinoline (B57606) derivatives from aromatic aldehydes has been successfully achieved using microwave heating, often in conjunction with green catalysts, resulting in good product yields in a fraction of the time required by conventional methods. nih.govnih.gov

While specific literature on the microwave-assisted synthesis of this compound is not prominent, the established success of MAOS for a wide range of substituted benzaldehydes suggests its potential as a viable and environmentally friendly alternative to traditional synthetic protocols for this compound. The key advantages would likely include rapid reaction rates and improved energy efficiency.

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, or those conducted in environmentally benign solvents like water, minimize waste and reduce environmental pollution.

Solvent-free synthesis, often facilitated by techniques such as grinding or microwave irradiation, has been successfully applied to reactions involving benzaldehydes. A notable example is the Claisen-Schmidt condensation to form chalcones. The synthesis of 4'-hydroxy-4-hydroxy chalcone (B49325) has been achieved by simply grinding 4-hydroxybenzaldehyde (B117250) with 4-hydroxyacetophenone at room temperature, resulting in a respectable yield without the need for any solvent. rasayanjournal.co.in Another green approach involves the condensation of aldehydes and other carbonyl compounds under solvent-free microwave conditions, which has been shown to be a simple and environmentally friendly method for producing various imines with excellent yields. organic-chemistry.org

The use of water as a green solvent is another important strategy. researchgate.net Although many organic compounds have low solubility in water, this can sometimes be an advantage, simplifying product isolation. For reactions involving aldehydes that are amenable to aqueous media, this approach significantly improves the environmental profile of the synthesis.

These examples highlight the potential for developing solvent-free or aqueous-based synthetic routes for this compound, thereby reducing the reliance on hazardous organic solvents and aligning the synthesis with green chemistry principles.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing waste, and ensuring the economic viability of a synthetic process. Key parameters that are typically optimized include temperature, reaction time, catalyst type and loading, and the molar ratio of reactants.

In the synthesis of substituted benzaldehydes and their derivatives, careful optimization has been shown to significantly impact outcomes. For instance, in the regioselective protection of 3,4-dihydroxybenzaldehyde, a compound structurally related to the subject of this article, changing the base from potassium carbonate to sodium bicarbonate and adjusting the temperature had a positive effect on both the yield and the purity of the desired monoprotected product. mdpi.com

Similarly, in the industrial preparation of related compounds like p-methylsulfonyl benzaldehyde, the molar ratio of reactants and phase-transfer catalyst is a critical parameter. Optimizing these ratios leads to a more complete reaction, economizes raw material costs, simplifies post-treatment, and reduces environmental pollution. google.com

The table below summarizes findings from studies on related benzaldehyde derivatives, illustrating common strategies for optimizing reaction conditions.

Reaction TypeReactant(s)Parameter OptimizedOptimized ConditionImpact on Yield/PurityReference
Regioselective Protection3,4-Dihydroxybenzaldehyde, Benzyl ChlorideBaseNaHCO₃Positive effect on yield and purity mdpi.com
Nucleophilic Aromatic Substitution4-Chlorobenzaldehyde, Sodium Methyl MercaptideMolar Ratio (Reactant:Catalyst)1: 1.1–1.5: 0.01–0.10More complete reaction, easier post-treatment google.com
CondensationAldehydes, (R)-2-Methylpropane-2-sulfinamideEnergy Source/TimeMicrowave Irradiation (10 min)Excellent yields and purities organic-chemistry.org
CondensationAromatic Aldehydes, Diethyl MalonateCatalystBiCl₃ (20 mol%) under microwaveModerate to good yields (51-71%) nih.gov

These examples demonstrate that a systematic approach to optimizing reaction parameters is essential for developing efficient and high-yielding syntheses for substituted benzaldehydes like this compound.

Chemical Reactivity and Derivatization

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key center of reactivity in 4-Hydroxy-3-(methylsulfanyl)benzaldehyde, readily participating in nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions (e.g., with Amines to form Schiff Bases)

The reaction of aldehydes with primary amines is a cornerstone of organic synthesis, yielding imines, commonly known as Schiff bases. openstax.org This reaction begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral intermediate called a carbinolamine. Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a water molecule to produce a protonated imine (an iminium ion), which is then deprotonated to give the final Schiff base product. openstax.org

The general synthesis of Schiff bases from 4-(methylthio)benzaldehyde (B43086) derivatives involves reacting the aldehyde with various amines in a suitable solvent like methanol (B129727). growingscience.com These reactions are versatile and can be carried out with a wide range of aromatic and aliphatic amines to produce a diverse library of Schiff base compounds. researchgate.netresearchgate.net

Table 1: Examples of Schiff Base Synthesis with Benzaldehyde (B42025) Derivatives

Aldehyde Reactant Amine Reactant Product Reference
4-(Methylthio)benzaldehyde Various aromatic amines 4-(Methylthio)benzaldehyde Schiff bases growingscience.comresearchgate.net
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Various aromatic amines Vanillin (B372448) Schiff bases researchgate.net

Condensation Reactions (e.g., Aldol-type Condensation for Chalcone (B49325) Synthesis)

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are important synthetic intermediates and are typically synthesized via the Claisen-Schmidt condensation, a type of aldol (B89426) condensation. jetir.orgacs.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative. researchgate.net

The synthesis of chalcones using this compound would proceed by its reaction with a suitable acetophenone in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in an alcohol solvent. nih.govnih.gov The reaction can also be performed under solvent-free conditions by grinding the reactants with a solid base. rsc.org The resulting chalcone derivatives possess a reactive α,β-unsaturated carbonyl system, which is a key feature for their diverse chemical properties. acs.org

Table 2: General Conditions for Claisen-Schmidt Condensation

Reactant A Reactant B Catalyst Solvent Product Type
Substituted Benzaldehyde Substituted Acetophenone NaOH or KOH Ethanol Chalcone

Oxime Formation

Oximes are formed through the reaction of an aldehyde or a ketone with hydroxylamine (NH₂OH) in a weakly acidic medium. byjus.com This reaction is another example of a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. openstax.org The reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base yields benzaldehyde oxime. wikipedia.org Similarly, this compound would react with hydroxylamine to form this compound oxime. These oxime derivatives are often crystalline solids, which can be useful for the purification and characterization of the original aldehyde. openstax.org

Reductions to Alcohols or Amines

The aldehyde functional group can be readily reduced to a primary alcohol or converted into an amine through reductive amination.

Reduction to Alcohols: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Various reducing agents can accomplish this, including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For a substrate like this compound, a milder reagent such as sodium borohydride in an alcoholic solvent would be effective in converting the aldehyde group to a hydroxymethyl group, yielding 4-hydroxy-3-(methylsulfanyl)benzyl alcohol, while being compatible with the phenolic hydroxyl group. researchgate.net

Reductive Amination: Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with an amine, which is then reduced in situ to the corresponding amine. mdma.ch A key advantage of this method is its one-pot nature. researchgate.net Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation because it is mild and selectively reduces the intermediate iminium ion over the starting aldehyde. nih.gov This allows for the direct conversion of this compound into a variety of secondary or tertiary amines, depending on whether a primary or secondary amine is used as the nitrogen source. mdma.ch

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts acidic properties to the molecule and is susceptible to oxidation under certain conditions.

Oxidation Reactions

The phenolic hydroxyl group, especially when activated by other substituents on the aromatic ring, can undergo oxidation. However, the oxidation of phenolic aldehydes can be complex, potentially leading to various products. For instance, the oxidation of benzaldehydes substituted with electron-donating groups (like hydroxyl groups) with hydrogen peroxide can lead to the formation of phenols through the replacement of the aldehyde group. google.com Studies on the oxidation of vanillin (a close structural analog) show that reactions with ozone can lead to the formation of carboxylic acids (like vanillic acid) and other degradation products. nih.gov The specific outcome of oxidizing this compound would depend heavily on the chosen oxidizing agent and reaction conditions.

Esterification and Etherification

The phenolic hydroxyl group of this compound is amenable to standard esterification and etherification reactions. Etherification can be readily achieved through reactions like the Williamson ether synthesis. For instance, reacting the compound with an alkyl halide, such as 4-nitrobenzyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-Dimethylformamide (DMF), yields the corresponding ether derivative. chemspider.comorientjchem.org This reaction proceeds by the formation of a phenoxide ion, which then acts as a nucleophile to displace the halide from the alkyl halide. orientjchem.org Similarly, esterification can be accomplished by reacting the hydroxyl group with acyl chlorides or acid anhydrides under basic conditions.

Reactions Involving the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group offers unique reactivity, primarily through oxidation and nucleophilic substitution pathways.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide and sulfone derivatives. researchgate.net The oxidation of sulfides to sulfoxides, and subsequently to sulfones, is a common transformation in organic synthesis. researchgate.net Various oxidizing agents can be employed, with hydrogen peroxide being a frequently used reagent. organic-chemistry.orgorganic-chemistry.org The extent of oxidation can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant. For example, using one equivalent of an oxidizing agent under mild conditions typically favors the formation of the sulfoxide, 4-hydroxy-3-(methylsulfinyl)benzaldehyde. organic-chemistry.org Employing an excess of a stronger oxidizing agent will further oxidize the sulfoxide to the sulfone, 4-hydroxy-3-(methylsulfonyl)benzaldehyde. organic-chemistry.orgrsc.org This stepwise oxidation allows for the controlled synthesis of both derivative types, which are valuable intermediates in pharmaceutical synthesis. acs.orgresearchgate.net

Nucleophilic Substitution at Sulfur

The sulfur atom of the methylsulfanyl group is nucleophilic and can react with electrophiles. libretexts.org For instance, sulfides can react with alkyl halides in an SN2 reaction to form ternary sulfonium salts. libretexts.org This reaction involves the sulfur atom's lone pair of electrons attacking the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. Theoretical studies suggest that nucleophilic substitution reactions at a two-coordinate sulfur atom typically proceed through an addition-elimination pathway, forming a trigonal bipyramidal intermediate. nih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring determine the position of substitution for an incoming electrophile. dalalinstitute.com The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the methylsulfanyl (-SCH3) group is also an activating, ortho, para-director. The aldehyde (-CHO) group, in contrast, is a deactivating, meta-directing group.

The powerful activating and directing effect of the hydroxyl group dominates. The position para to the hydroxyl group is occupied by the aldehyde. Therefore, electrophilic attack is primarily directed to the position ortho to the hydroxyl group (C5). This position is also meta to the deactivating aldehyde group, which is favorable. The C2 position, which is ortho to the methylsulfanyl group, is less favored due to the stronger activating nature of the hydroxyl group.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. ed.ac.ukrsc.org As an aromatic aldehyde, this compound is a suitable substrate for various MCRs, including the Biginelli reaction.

Biginelli-type Reactions

The Biginelli reaction is a classic multi-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgillinois.edu This acid-catalyzed condensation is a cornerstone for generating medicinally relevant heterocyclic scaffolds. organic-chemistry.orgnih.gov

In this context, this compound serves as the aldehyde component. The reaction mechanism is believed to begin with the acid-catalyzed condensation between the aldehyde and urea to form an acyliminium ion intermediate. illinois.eduorganic-chemistry.org This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. wikipedia.org The use of this compound in this reaction allows for the incorporation of the 4-hydroxy-3-(methylsulfanyl)phenyl moiety at the 4-position of the dihydropyrimidinone ring, providing a route to a diverse library of potentially bioactive compounds.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Hydroxy-3-(methylsulfanyl)benzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, the hydroxyl proton, and the methylsulfanyl protons. The chemical shifts are influenced by the electronic environment of each proton. The aldehydic proton is significantly deshielded by the adjacent carbonyl group and is expected to appear at a characteristic downfield shift. The aromatic protons will show a splitting pattern typical of a 1,2,4-trisubstituted benzene (B151609) ring. The hydroxyl proton's chemical shift can be variable and is often concentration and solvent dependent. The protons of the methylsulfanyl group will appear as a singlet in the upfield region.

Based on data from analogous compounds such as 4-hydroxybenzaldehyde (B117250) and other substituted benzaldehydes, the predicted ¹H-NMR chemical shifts are presented below. hmdb.carsc.org

Predicted ¹H-NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.8 - 10.0Singlet
Aromatic (H-2)7.5 - 7.7Doublet
Aromatic (H-6)7.4 - 7.6Doublet of doublets
Aromatic (H-5)6.9 - 7.1Doublet
Hydroxyl (-OH)5.0 - 6.0 (variable)Singlet (broad)
Methylsulfanyl (-SCH₃)2.4 - 2.6Singlet

Note: Predicted values are based on analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups (hydroxyl, methylsulfanyl, and aldehyde). The carbon of the methylsulfanyl group will be observed in the upfield aliphatic region.

Predicted ¹³C-NMR chemical shifts, based on substituent effects observed in related benzaldehyde (B42025) derivatives, are summarized in the following table. rsc.org

Predicted ¹³C-NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 195
Aromatic (C-4)160 - 165
Aromatic (C-2)130 - 135
Aromatic (C-6)128 - 132
Aromatic (C-1)125 - 130
Aromatic (C-3)120 - 125
Aromatic (C-5)115 - 120
Methylsulfanyl (-SCH₃)15 - 20

Note: Predicted values are based on analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-2 with H-6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the methylsulfanyl group and the aromatic CH groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space. In this molecule, a NOESY spectrum could show a spatial relationship between the methylsulfanyl protons and the aromatic proton at the H-2 position, further confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information.

A plausible fragmentation pathway, based on the known fragmentation of benzaldehydes and related phenolic compounds, would likely involve:

Loss of a hydrogen radical: Formation of a stable [M-1]⁺ ion is a common feature for aldehydes.

Loss of the methylsulfanyl group: Cleavage of the C-S bond could lead to the loss of a •SCH₃ radical.

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from the [M-1]⁺ ion is a characteristic fragmentation of benzaldehydes, leading to a phenyl-type cation.

Liquid Chromatography-Mass Spectrometry (LC-MS/ESI-MS)

LC-MS is particularly well-suited for the analysis of moderately polar and thermally labile compounds like this compound. Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum would predominantly show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ or [M-H]⁻ ions would induce fragmentation and provide further structural confirmation. For example, in positive ion mode, the fragmentation of the [M+H]⁺ ion could involve the loss of neutral molecules such as water (H₂O) or carbon monoxide (CO). In negative ion mode, fragmentation of the [M-H]⁻ ion might involve the loss of the methyl group from the methylsulfanyl moiety.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups and molecular structure of a compound by probing its vibrational modes.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational frequencies of its constituent bonds.

The key functional groups—hydroxyl (-OH), aldehyde (-CHO), and methylsulfanyl (-SCH₃)—each produce distinct signals. The phenolic hydroxyl group gives rise to a broad stretching vibration band, typically in the region of 3200-3600 cm⁻¹. The aldehyde group is identified by two characteristic stretching vibrations: the C=O stretch, which appears as a strong, sharp band around 1670-1700 cm⁻¹, and the C-H stretch, which is typically observed as a pair of bands between 2700-2900 cm⁻¹. docbrown.info The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info The methylsulfanyl group contributes C-H stretching vibrations around 2900-3000 cm⁻¹ and a C-S stretching vibration, which is typically weaker and found in the 600-800 cm⁻¹ range.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic Hydroxyl O-H stretch 3200 - 3600 Broad, Strong
Aldehyde C=O stretch 1670 - 1700 Strong, Sharp
Aldehyde C-H stretch 2720 - 2820 Medium, Sharp
Aromatic Ring C-H stretch 3000 - 3100 Medium
Aromatic Ring C=C stretch 1450 - 1600 Medium to Strong
Methylsulfanyl C-H stretch 2900 - 3000 Medium

Note: The exact positions of the peaks can be influenced by the sample's physical state and intermolecular interactions.

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. Instead of passing an infrared beam directly through the sample, ATR-IR measures the changes that occur in an internally reflected IR beam when it comes into contact with a sample. This technique is particularly useful for analyzing small quantities of material with minimal sample preparation. The resulting spectrum is generally comparable to a traditional transmission FTIR spectrum, revealing the same characteristic vibrational modes for the hydroxyl, aldehyde, aromatic, and methylsulfanyl groups as detailed in the FTIR section.

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, whereas IR spectroscopy detects vibrations that cause a change in the dipole moment. For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the aromatic ring and the C-S bond.

Key expected signals in the Raman spectrum would include strong bands for the aromatic ring C=C stretching and ring breathing modes (around 1600 cm⁻¹ and 1000 cm⁻¹, respectively). The aldehyde C=O stretch would also be visible, typically around 1650-1700 cm⁻¹. The C-S stretching vibration, which can be weak in IR, often gives a more distinct signal in the Raman spectrum in the 600-800 cm⁻¹ region.

Table 2: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic Ring C=C stretch / Ring breathing 1580 - 1610 Strong
Aldehyde C=O stretch 1650 - 1700 Medium
Aromatic Ring C-H in-plane bend 1000 - 1300 Medium
Methylsulfanyl C-S stretch 600 - 800 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, causing the promotion of electrons from lower to higher energy orbitals. The structure of this compound, with its aromatic ring substituted with an electron-donating hydroxyl group, an electron-withdrawing aldehyde group, and a methylsulfanyl group, leads to a conjugated system that exhibits characteristic UV absorption bands.

The primary electronic transitions are expected to be π → π* transitions associated with the benzene ring and the carbonyl group, and n → π* transitions associated with the lone pair of electrons on the oxygen atoms of the hydroxyl and carbonyl groups. The conjugation of these groups shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). For similar 4-hydroxy-3-methoxybenzaldehyde derivatives, absorption maxima have been observed between 286 nm and 336 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic Transition Associated Chromophore Expected λmax (nm)
π → π* Benzene Ring & C=O ~280 - 340

Note: The solvent used for analysis can significantly influence the position and intensity of absorption bands.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

The phenolic hydroxyl group and the aldehyde carbonyl oxygen are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are expected to play a significant role in the solid-state structure, potentially forming dimers or extended networks that influence the compound's physical properties, such as melting point and solubility. Analysis of related structures, like derivatives of vanillin (B372448), shows that molecules are often linked by hydrogen bonds into complex three-dimensional networks. nih.gov

Table 4: Illustrative Crystallographic Parameters from a Single-Crystal XRD Study

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions (Å) a, b, c
Unit Cell Angles (°) α, β, γ

Note: This table represents the type of data obtained from an XRD experiment; specific values require experimental determination for the title compound.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating components of a mixture and are widely used for purity assessment and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. A common method would be reversed-phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase (e.g., a C18 column). A polar mobile phase, typically a mixture of water (often with a pH modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is used for elution. researchgate.net Detection is commonly performed with a UV detector set at one of the compound's absorption maxima (λmax). The purity is calculated based on the relative area of the main peak in the resulting chromatogram. A purity level of >95% is often required for research-grade chemicals. researchgate.net

Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be used, particularly for assessing the presence of volatile impurities. However, the relatively low volatility and potential for thermal degradation of this compound might necessitate derivatization prior to analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of polar aromatic compounds like this compound. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.

Detailed research findings indicate that the retention of substituted benzaldehydes in RP-HPLC is influenced by the composition of the mobile phase, particularly the ratio of organic solvent to water. For compounds structurally similar to this compound, such as other substituted benzaldehydes, a mobile phase consisting of methanol or acetonitrile and water, often with the addition of an acid like phosphoric acid to control the ionization of the phenolic hydroxyl group, is effective.

The chromatographic conditions for analyzing phenolic compounds are well-established. A typical HPLC method for this compound would involve a C18 column and a gradient or isocratic elution with a mobile phase of acetonitrile and water. The presence of the polar hydroxyl group and the sulfur-containing group will influence its retention time.

Interactive Data Table: Representative HPLC Parameters for Analysis of Substituted Benzaldehydes

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm
Column Temperature Ambient (e.g., 25 °C)

Note: The exact retention time for this compound would be determined experimentally under these conditions.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the hydroxyl group, direct analysis of this compound by GC can be challenging, potentially leading to peak tailing and reduced resolution. However, with appropriate column selection and temperature programming, analysis is feasible.

For the analysis of benzaldehyde derivatives, capillary GC columns with a non-polar or mid-polar stationary phase are often employed. A common choice would be a column coated with a phase like 5% phenyl-polydimethylsiloxane. The temperature program would be optimized to ensure adequate separation from other components in a sample. Given its sulfur content, a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), could be used for highly selective and sensitive detection.

Interactive Data Table: Typical GC Conditions for Analysis of Aromatic Aldehydes

ParameterValue
Column e.g., Equity-1 or similar (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Initial temp. 100°C, ramp to 300°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Note: Retention time and specific oven program would need to be optimized for this compound.

Advanced Analytical Detection and Quantification Methodologies

To overcome challenges in the analysis of polar and reactive compounds like this compound, especially at trace levels, advanced detection and quantification methodologies are employed. These often involve chemical modification of the analyte to improve its analytical properties.

Derivatization Strategies for Enhanced Detection (e.g., for GC-MS/MS)

Derivatization is a key strategy to enhance the volatility and thermal stability of polar compounds for GC analysis, and to improve their chromatographic behavior and mass spectrometric detection. For this compound, derivatization can target both the phenolic hydroxyl group and the aldehyde functional group.

Silylation: The active hydrogen of the hydroxyl group can be replaced with a trimethylsilyl (B98337) (TMS) group through reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process significantly reduces the polarity and increases the volatility of the molecule, leading to sharper peaks and improved sensitivity in GC-MS analysis.

Oximation: The aldehyde group can be derivatized by reaction with an oximation reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reaction forms a stable oxime derivative, which is highly amenable to GC analysis and can be detected with high sensitivity using an electron capture detector (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode due to the presence of the electronegative fluorine atoms. A two-step derivatization involving both oximation and silylation can be employed to modify both functional groups.

Interactive Data Table: Common Derivatization Reagents for Phenolic Aldehydes in GC-MS

Functional GroupDerivatization ReactionReagentResulting DerivativeAnalytical Advantage
Hydroxyl (-OH) SilylationBSTFA, MSTFATrimethylsilyl etherIncreased volatility, improved peak shape
Aldehyde (-CHO) OximationPFBHAPentafluorobenzyl oximeEnhanced sensitivity (ECD/NCI-MS)

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. For a molecule like 4-Hydroxy-3-(methylsulfanyl)benzaldehyde, DFT would be employed to model its behavior and predict various characteristics before or in conjunction with experimental synthesis and analysis. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Prediction of Geometrical and Electronic Structures (e.g., EHOMO, ELUMO, Energy Gap)

Theoretical studies would begin by optimizing the molecular geometry of this compound to find its most stable three-dimensional structure. This process determines key parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic properties would be calculated. Central to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) relates to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical Electronic Properties Calculated via DFT

Parameter Description Predicted Value
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available
Energy Gap (ΔE) Difference between ELUMO and EHOMO Data not available

Note: This table illustrates the type of data that would be generated from DFT calculations; specific values for this compound are not available in the literature.

Conformational Analysis and Isomer Coexistence (e.g., cis/trans isomers)

Conformational analysis would be performed to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. For this compound, this would involve studying the rotation around the single bonds, particularly the C-O bond of the hydroxyl group, the C-S bond of the methylsulfanyl group, and the C-C bond connecting the aldehyde group to the benzene (B151609) ring. The orientation of the hydroxyl and aldehyde groups relative to the methylsulfanyl group can lead to different isomers (e.g., cis/trans relative to the substituents). By calculating the potential energy surface, researchers can identify the most stable conformer and the energy barriers for conversion between different forms, determining which isomers are likely to coexist at room temperature.

Vibrational Analysis (e.g., Normal Coordinate Analysis)

Vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed. The results provide the normal modes of vibration, each with a specific frequency and intensity. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., O-H stretch, C=O stretch, C-S stretch, and aromatic ring vibrations). A Normal Coordinate Analysis can further break down the complex vibrations into contributions from individual internal coordinates.

Prediction of Spectroscopic Properties

Beyond vibrational spectra, computational methods like Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis). These calculations yield the excitation energies and oscillator strengths for the transitions between the ground state and various excited states. This allows for the prediction of the absorption maxima (λmax) and helps in understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are characteristic of the aromatic ring and carbonyl group.

Non-linear Optical Properties Prediction

Quantum chemical calculations are also used to predict the non-linear optical (NLO) properties of molecules. Key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. For this compound, the presence of both electron-donating (hydroxyl, methylsulfanyl) and electron-withdrawing (aldehyde) groups on the π-conjugated benzene ring suggests it may possess NLO properties, which theoretical calculations could quantify.

Table 2: Hypothetical NLO Properties Calculated via DFT

Parameter Description Predicted Value
Dipole Moment (μ) Measure of molecular polarity Data not available
Polarizability (α) Measure of the distortion of electron cloud by an electric field Data not available
Hyperpolarizability (β) Measure of the second-order NLO response Data not available

Note: This table illustrates the type of data that would be generated from DFT calculations; specific values for this compound are not available in the literature.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics (MD) simulations can be used to study the behavior of the compound in a larger system, such as in a solvent or interacting with a biological macromolecule.

MD simulations would involve developing a force field to describe the interactions between the atoms of this compound and its environment. The simulation would then solve Newton's equations of motion for the system over time, providing insight into its dynamic behavior, solvation properties, and how it might bind to a receptor site. Such simulations are crucial for understanding the compound's behavior in a condensed phase, which is often more relevant to its practical applications. However, no specific MD simulation studies for this compound have been reported.

Ligand-Target Interaction Dynamics

The study of ligand-target interaction dynamics through computational methods like molecular docking and molecular dynamics (MD) simulations is crucial for predicting how a molecule like this compound might bind to a biological receptor, such as an enzyme or protein. While specific dynamic studies on this exact compound are not extensively documented, the principles can be inferred from computational analyses of structurally similar benzaldehyde (B42025) derivatives. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand within a protein's binding site and estimate the strength of the interaction. For a molecule with the functional groups of this compound, key interactions would likely include:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the aldehyde (C=O) group can act as a hydrogen bond acceptor. These interactions with amino acid residues like serine, threonine, or histidine are often critical for binding affinity.

Hydrophobic and π-Interactions: The benzene ring can engage in hydrophobic interactions, π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan), and CH-π interactions. nih.gov

Following docking, MD simulations can be employed to study the dynamic stability of the ligand-protein complex over time. These simulations reveal how the ligand and protein adjust their conformations to optimize binding, providing a more realistic picture of the interaction. The stability of the complex is often assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) over the simulation period. nih.gov For instance, studies on similar phenolic compounds as enzyme inhibitors have used these computational approaches to elucidate binding modes and guide the design of more potent derivatives.

Structure-Reactivity Relationship Predictions

The relationship between a molecule's structure and its chemical reactivity can be effectively predicted using quantum chemical calculations, particularly Density Functional Theory (DFT). researchgate.net These methods provide quantitative descriptors that correlate with the molecule's electronic properties and reactivity. nih.gov For this compound, key descriptors include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily polarized and more chemically reactive. mdpi.com Other calculated parameters, such as ionization potential (IP) and bond dissociation enthalpy (BDE), are particularly useful for predicting antioxidant activity, a common feature of phenolic compounds. researchgate.net The O-H BDE of the phenolic hydroxyl group, for example, indicates the ease with which the hydrogen atom can be donated to neutralize a free radical. A lower BDE value is generally correlated with higher antioxidant potential. researchgate.net

Table 1: Predicted Reactivity Descriptors for Benzaldehyde Derivatives
DescriptorTypical Predicted Value Range for HydroxybenzaldehydesImplication for Reactivity
EHOMO-5.5 to -6.5 eVRelates to electron-donating ability (lower value indicates stronger donation)
ELUMO-1.0 to -2.0 eVRelates to electron-accepting ability (lower value indicates stronger acceptance)
HOMO-LUMO Gap (ΔE)~4.0 to 5.5 eVIndicates chemical stability (larger gap implies higher stability) mdpi.com
Ionization Potential (IP)7.5 to 8.5 eVEnergy required to remove an electron; related to antioxidant activity. researchgate.net
O-H Bond Dissociation Enthalpy (BDE)75 to 85 kcal/molEase of H-atom donation; lower value suggests higher radical scavenging activity. researchgate.net

Note: The values in this table are representative examples based on DFT studies of similar phenolic aldehydes and are intended for illustrative purposes.

Intermolecular Interaction Analysis

The way molecules of this compound pack together in the solid state is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to predicting crystal structure, polymorphism, and physical properties like melting point and solubility.

The aromatic ring of this compound facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent rings align. These interactions are a significant cohesive force in the crystals of many aromatic compounds. nih.gov The geometry of this stacking can be either face-to-face (sandwich) or offset (parallel-displaced), with the latter often being more energetically favorable. The strength of these interactions is influenced by the electronic nature of the ring substituents. nih.gov In related crystal structures, centroid-to-centroid distances between stacked aromatic rings are typically observed in the range of 3.5 to 4.0 Å. nih.gov

CH-π interactions are another important, albeit weaker, non-covalent force that contributes to crystal packing. nih.gov In this type of interaction, a C-H bond (from a methyl, aldehyde, or aromatic group) acts as a weak hydrogen bond donor, with the π-electron cloud of a neighboring aromatic ring acting as the acceptor. researchgate.net These interactions, collectively, can play a decisive role in determining the final three-dimensional arrangement of molecules in the crystal.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional map that partitions crystal space, uniquely defining the region occupied by a single molecule. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified and highlighted. Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent longer, weaker contacts. nih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Benzaldehyde
Contact TypeTypical Contribution (%)Appearance on 2D Fingerprint Plot
H···H~40 - 50%Large, diffuse region in the center of the plot
O···H / H···O~20 - 30%Sharp, distinct spikes corresponding to hydrogen bonds
C···H / H···C~15 - 25%"Wing-like" features on either side of the main diagonal nih.gov
S···H / H···S~5 - 10%Characteristic wings, typically at longer di/de values nih.gov
C···C~2 - 5%Represents π-π stacking interactions, often seen as a faint outer feature nih.gov

Note: The contributions are illustrative and based on analyses of molecules with similar functional groups. The exact percentages would vary depending on the specific crystal packing.

Adsorption Mechanism Studies (e.g., in Corrosion Inhibition)

While computational studies are common for analyzing the corrosion inhibition potential of organic molecules, particularly for related benzaldehyde derivatives and other sulfur-containing compounds, the specific molecule of this compound has not been the subject of such published research. Theoretical investigations typically provide valuable insights into the adsorption process by calculating various quantum chemical parameters. These parameters help in understanding the mechanism of interaction between the inhibitor molecule and the metal surface, which can occur through physisorption, chemisorption, or a combination of both.

Such studies often involve the calculation of parameters including:

E (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule.

E (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

Energy Gap (ΔE = E - E): Indicates the reactivity of the inhibitor molecule.

Dipole Moment (μ): Provides information on the polarity of the molecule.

Mulliken Atomic Charges: Helps to identify the specific atoms in the molecule that are active centers for adsorption.

These theoretical calculations are crucial for elucidating how functional groups, such as the hydroxyl (-OH), aldehyde (-CHO), and methylsulfanyl (-SCH₃) groups present in this compound, would contribute to the adsorption and formation of a protective film on a metal surface. The sulfur atom, in particular, is known to be an effective anchoring group for adsorption on metal surfaces.

However, without specific research on this compound, any discussion of its adsorption mechanism would be purely speculative. Therefore, no detailed research findings or data tables on its adsorption behavior can be presented.

Biological Interaction Mechanisms in Vitro Focus

Enzyme Inhibition Studies (In Vitro Focus)

The ability of small molecules to selectively inhibit enzymes is a key mechanism for therapeutic intervention in numerous diseases. Research into the inhibitory profile of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde against several classes of enzymes provides insight into its potential bioactivity.

Evaluation against Hydrolases (e.g., Acetylcholinesterase, Carbonic Anhydrases)

Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Specific enzymes within this class, such as Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs), are significant drug targets for neurological disorders and other conditions.

Acetylcholinesterase (AChE): This enzyme is critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and is a primary target in the management of Alzheimer's disease. nih.govplos.org Extensive searches of the scientific literature did not yield specific in vitro studies evaluating the direct inhibitory activity of this compound against acetylcholinesterase.

Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.govunifi.it Currently, there are no specific in vitro studies available in the searched literature that assess the inhibitory effects of this compound on any of the human carbonic anhydrase isoforms.

Evaluation against Carbohydrate-Metabolizing Enzymes (e.g., α-Glucosidase, α-Amylase)

Inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase is a well-established approach for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. core.ac.uk

α-Glucosidase: Based on the available scientific literature, no specific in vitro studies have been published that investigate the inhibitory potential of this compound against α-glucosidase.

α-Amylase: Similarly, the scientific literature lacks specific in vitro data regarding the evaluation of this compound as an inhibitor of α-amylase.

Molecular Docking Studies for Binding Affinity and Specificity

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to its target protein. nih.gov This in silico technique provides valuable insights into the potential interactions at the molecular level.

A review of the literature indicates a lack of specific molecular docking studies performed for this compound with hydrolases like acetylcholinesterase and carbonic anhydrases, or with carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase.

Mechanism of Enzyme Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, mixed) is crucial for drug development. This information is typically derived from kinetic studies performed as part of in vitro enzyme assays. For instance, studies on other benzaldehyde (B42025) derivatives have identified mechanisms such as partial noncompetitive inhibition. nih.gov However, as there are no available in vitro inhibition studies for this compound against the aforementioned enzymes, its specific mechanism of enzyme inhibition remains uncharacterized.

Antimicrobial Activity Investigations (In Vitro)

The discovery of new antimicrobial agents is essential to combat the rise of drug-resistant pathogens. Benzaldehyde and its derivatives have been explored for their biocidal properties, which are thought to involve interaction with the microbial cell surface, leading to the disintegration of the cell membrane. nih.gov

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

In vitro antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

While the broader class of hydroxybenzaldehydes has been shown to possess antibacterial properties, specific MIC data for this compound against a range of Gram-positive and Gram-negative bacteria are not available in the searched scientific literature. Studies on related imine compounds derived from substituted 4-hydroxybenzaldehydes have shown activity against bacteria such as S. aureus and E. faecalis, but these results are not directly attributable to the parent aldehyde. dergipark.org.tr

Based on a thorough review of the available scientific literature, there is no specific in vitro research data available for the compound “this compound” corresponding to the biological interaction mechanisms outlined in the request.

Studies have been conducted on derivatives of this compound, such as Schiff bases synthesized from 4-(methylthio)benzaldehyde (B43086), which have shown antioxidant properties. researchgate.netgrowingscience.com However, research focusing solely on the antifungal, radical scavenging, ferrous ion chelating, and nucleic acid interaction activities of this compound itself could not be located in the provided search results.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections as requested:

Nucleic Acid Interaction Studies (In Vitro)

DNA Cleavage Activity (Hydrolytic and Oxidative Mechanisms)

To fulfill the user's request, dedicated experimental studies investigating these specific biological activities of this compound would be required.

DNA Binding Studies (e.g., Electrostatic Binding via UV-Vis Spectroscopy)

Currently, there is a lack of specific research in the accessible scientific literature detailing the DNA binding properties of this compound through methods such as UV-Vis spectroscopy to investigate electrostatic interactions.

Other In Vitro Biological Assays

Investigations into the in vitro biological activities of hydroxybenzaldehyde derivatives have revealed various effects, including antioxidant and cytotoxic properties. For instance, a study on di- and tri-hydroxybenzaldehydes demonstrated their capacity for free radical-quenching. nih.gov The antioxidant bioactivity was assessed using the 1,1-diphenyl-1,2-picryhydrazylradical (DPPH) test and by examining their protective effects against t-butyl hydroperoxide (t-BHP)-induced cytotoxicity in rat primary hepatocytes. nih.gov

Furthermore, the cytotoxic effects of these compounds were evaluated against several human cancer cell lines, including nasopharynx carcinoma (KB), hepatoblastoma (HepG2), and leukemia (HL-60) cells, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay. nih.gov Notably, 2,4,5-trihydroxybenzaldehyde (B1348259) (2,4,5-THBA) exhibited significant cytotoxicity towards HL-60 cells. nih.gov

Another study synthesized a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which incorporates a substituted hydroxybenzaldehyde moiety. japsonline.com This compound was evaluated for its in vitro antioxidant potential using DPPH and nitric oxide free radical scavenging assays. japsonline.com The results indicated that the synthesized compound possessed significant scavenging activity. japsonline.com

CompoundAssayCell Line/ModelObserved EffectReference
2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA)DPPH AssayN/A (Chemical Assay)Free radical-quenching capacity nih.gov
3,4-Dihydroxybenzaldehyde (3,4-DHBA)DPPH AssayN/A (Chemical Assay)Free radical-quenching capacity nih.gov
2,5-Dihydroxybenzaldehyde (2,5-DHBA)DPPH AssayN/A (Chemical Assay)Free radical-quenching capacity nih.gov
2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA)MTT AssayHL-60 (Human Leukemia)Significant cytotoxicity nih.gov
4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDPPH Radical Scavenging AssayN/A (Chemical Assay)Scavenging of DPPH free radical was 84.64% japsonline.com
4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneNitric Oxide Radical Scavenging AssayN/A (Chemical Assay)Showed better activity in scavenging nitric oxide free radical (57.71%) when compared with the standard BHT (38.19%) japsonline.com

Structure-Activity Relationships in Biological Contexts

The structure-activity relationships (SARs) of natural hydroxybenzaldehydes have been explored in the context of their antioxidant activity. A study involving protocatechuic aldehyde, syringaldehyde (B56468), vanillin (B372448), p-hydroxybenzaldehyde, and salicylaldehyde (B1680747) investigated their efficacy in various in vitro antioxidant assays, including the crocin (B39872) bleaching assay (CBA), ABTS and DPPH radical scavenging tests, and under accelerated bulk oil oxidation conditions. researchgate.net

The findings from this research indicated that the substitution pattern on the benzaldehyde ring plays a crucial role in determining the antioxidant capacity. For example, protocatechuic aldehyde, which has hydroxyl groups at the 3 and 4 positions, demonstrated high antioxidant activity across all tested environments. researchgate.net In contrast, p-hydroxybenzaldehyde and salicylaldehyde, which are non-substituted hydroxybenzaldehydes, showed negligible activity in the CBA, DPPH, and bulk oil oxidation assays, making it difficult to establish a clear SAR for these compounds under the tested conditions. researchgate.net Syringaldehyde was found to have exceptionally high activity in the CBA. researchgate.net The study also noted that both protocatechuic aldehyde and syringaldehyde were potent inhibitors of bulk oil and lecithin (B1663433) liposome (B1194612) oxidation. researchgate.net

These findings underscore the importance of the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring for the antioxidant activity of benzaldehyde derivatives. The presence of specific functional groups and their arrangement influences the compound's ability to donate a hydrogen atom or an electron, which is a key mechanism of antioxidant action.

Synthetic Applications As a Building Block

Synthesis of Novel Heterocyclic Compounds

The reactivity of its aldehyde and phenol (B47542) groups makes 4-hydroxy-3-(methylsulfanyl)benzaldehyde a suitable precursor for the synthesis of various heterocyclic systems.

Pyrrole (B145914) and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and natural products. chim.it The synthesis of substituted pyrroles can be achieved through various multicomponent reactions where an aldehyde is a key reactant. For instance, the Hantzsch pyrrole synthesis and related methods involve the condensation of an α-halo ketone, a β-ketoester, and an amine, often with an aldehyde component contributing to the final structure. While specific literature detailing the use of this compound in these reactions is not prevalent, its aldehyde functionality makes it a viable candidate for such synthetic strategies to produce pyrroles with a 4-hydroxy-3-(methylsulfanyl)phenyl substituent.

General synthetic routes, such as the reaction between primary amines, diketene, and a nitrostyrene (B7858105) derivative, offer a pathway to highly functionalized pyrroles. organic-chemistry.org Another approach involves the condensation of 2-amino-diarylpyrimidines with maleic anhydride. jmest.org These methods highlight the broad potential for incorporating various aldehydes, including this compound, into the synthesis of diverse pyrrole derivatives. organic-chemistry.orgjmest.org

Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds famously synthesized through the Biginelli reaction. wikipedia.org This one-pot multicomponent reaction typically involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgscispace.com The reaction is well-known for its tolerance of a wide variety of substituted aromatic aldehydes, including those with hydroxyl, methoxy (B1213986), nitro, and chloro groups. nih.gov

This compound can serve as the aldehyde component in the Biginelli reaction to yield dihydropyrimidines bearing the 4-hydroxy-3-(methylsulfanyl)phenyl group at the 4-position of the heterocyclic ring. The general mechanism proceeds through the formation of an acyliminium ion intermediate from the aldehyde and urea, which is then trapped by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final DHPM product. unair.ac.id

Table 1: The Biginelli Reaction for Dihydropyrimidine Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Class

This reaction provides a straightforward and efficient pathway to novel DHPMs that incorporate the unique substitution pattern of this compound. researchgate.net

Coumarins (2H-1-benzopyran-2-ones) are a widespread class of lactones that can be synthesized through several methods where substituted phenols or salicylaldehydes are key starting materials. nih.gov The Knoevenagel condensation is a prominent method, involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate) in the presence of a basic catalyst like piperidine. kjscollege.com

Given its structure as a substituted 4-hydroxybenzaldehyde (B117250), this compound is a suitable precursor for coumarin (B35378) synthesis, particularly if modified to an ortho-hydroxybenzaldehyde. However, it can be directly used in reactions that build the coumarin scaffold from a phenol. For example, in the Pechmann condensation, a phenol is reacted with a β-ketoester under acidic conditions. The hydroxyl group of this compound can participate in such condensations to form a coumarin ring.

Another relevant synthesis is the reaction of 3-acetyl-4-hydroxy substituted coumarins with aromatic aldehydes to form chalcone (B49325) derivatives, which can then be further modified. researchcommons.org A related compound, 4-hydroxy-3-methylbenzaldehyde, has been successfully used to synthesize a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin by reaction with 3-acetylcoumarin. researchgate.net This demonstrates the utility of substituted 4-hydroxybenzaldehydes in constructing complex coumarin derivatives.

Precursor for Complex Organic Molecules

The distinct functional handles of this compound make it an important starting material for synthesizing more elaborate molecules for various industrial applications. biosynth.com

This compound is recognized as a chemical intermediate available for pharmaceutical research and testing. biosynth.com Its structural similarity to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a known intermediate in the pharmaceutical industry, underscores its potential. researchgate.net The aldehyde group can be readily transformed into other functionalities through oxidation, reduction, or condensation reactions to form Schiff bases or chalcones. The phenolic hydroxyl group can undergo etherification or esterification to introduce new molecular fragments.

These transformations allow for the construction of complex scaffolds that are often the core of pharmacologically active molecules. The presence of the methylsulfanyl group adds another layer of chemical diversity, potentially influencing the biological activity and pharmacokinetic properties of the resulting compounds.

In the agrochemical sector, phenolic compounds and their derivatives are precursors to a range of active substances. orientjchem.org Phenolic ethers, for instance, are known to be used in the development of pesticides, herbicides, and fungicides. orientjchem.org The phenolic hydroxyl group of this compound can be alkylated via reactions like the Williamson ether synthesis to produce phenoxy ethers. By reacting it with various alkyl halides or other electrophiles, a library of intermediates can be generated for screening and development of new agrochemical products. The specific substitution pattern of the starting benzaldehyde (B42025) can be a key factor in the biological efficacy of the final agrochemical compound.

Role in Stereoselective Synthesis

The prochiral nature of the aldehyde group in this compound, along with its other functional groups, presents opportunities for its application in stereoselective synthesis, a critical field for the production of single-enantiomer pharmaceuticals and other biologically active compounds.

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds, leveraging the high stereoselectivity of enzymes. growingscience.com While direct enzymatic resolution of this compound itself is not extensively documented in publicly available research, the principles of this methodology can be applied to its derivatives. Typically, this involves the conversion of the aldehyde to a racemic secondary alcohol, which can then be resolved.

The process often employs lipases, such as those from Candida antarctica (CALB) or Pseudomonas cepacia, which are known to catalyze stereoselective acylation or hydrolysis reactions on a wide range of substrates, including chiral alcohols. polimi.itnih.gov For instance, a racemic alcohol derived from this compound could be subjected to lipase-catalyzed transesterification. In this reaction, one enantiomer of the alcohol is selectively acylated to form an ester, while the other enantiomer remains largely unreacted. This allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol), both in high enantiomeric excess. nih.gov The efficiency of such resolutions can be very high, with some processes achieving enantiomeric excess values greater than 99%. growingscience.com

Dynamic kinetic resolution (DKR) is an advanced chemoenzymatic strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer product. organic-chemistry.org This process combines the enzymatic resolution step with in-situ racemization of the slower-reacting enantiomer, often using a metal catalyst. organic-chemistry.org This continuous racemization ensures that the substrate pool for the enzyme is constantly replenished, driving the reaction toward a single, desired enantiomer in high yield. nih.gov

Although specific studies detailing the enzymatic resolution of derivatives of this compound are not prominent, the established success of these methods with other structurally related chiral alcohols suggests a strong potential for its application in this area. nih.govmdpi.com

Formation of Schiff Bases for Further Derivatization

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. mediresonline.orgscienceopen.com This reaction is a cornerstone of organic synthesis, providing a straightforward method for introducing new functionalities and building more complex molecular scaffolds. researchgate.net

The general synthesis involves reacting equimolar amounts of this compound with a selected primary amine in a suitable solvent, commonly ethanol. sbmu.ac.ir The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, and may be carried out at room temperature or under reflux to drive the reaction to completion. mediresonline.orgijacskros.com The resulting Schiff base typically precipitates from the solution and can be purified by recrystallization. mediresonline.org

The versatility of this reaction allows for the synthesis of a vast array of derivatives, as the properties of the final Schiff base can be tuned by selecting different primary amines. Aromatic and aliphatic amines can be used, leading to products with diverse electronic and steric properties. growingscience.com The formation of the azomethine group (-C=N-) is a key transformation that opens pathways for further derivatization, including reduction to secondary amines or complexation with metal ions. sbmu.ac.ir

The table below illustrates the synthesis of various Schiff bases from 4-(methylthio)benzaldehyde (B43086), a structurally similar precursor, highlighting the range of amines that can be employed in this reaction.

Table 1: Examples of Schiff Base Synthesis with 4-(Methylthio)benzaldehyde Derivatives This table is interactive. You can sort and filter the data.

Aldehyde Reactant Amine Reactant Resulting Schiff Base Derivative Yield (%) Reference
4-(Methylthio)benzaldehyde 3,5-Dibromopyrazin-2-amine (E)-N-(4-(Methylthio)benzylidene)-3,5-dibromopyrazin-2-amine 78 growingscience.com
4-(Methylthio)benzaldehyde 4-Aminobenzoic acid 4-(((E)-(4-(Methylthio)phenyl)methylene)amino)benzoic acid 82 growingscience.com
4-(Methylthio)benzaldehyde 4-Chloroaniline (E)-4-Chloro-N-(4-(Methylthio)benzylidene)aniline 75 growingscience.com
4-(Methylthio)benzaldehyde 4-Methoxyaniline (E)-4-Methoxy-N-(4-(Methylthio)benzylidene)aniline 72 growingscience.com
4-(Methylthio)benzaldehyde 2-Aminopyridine (E)-N-(4-(Methylthio)benzylidene)pyridin-2-amine 68 growingscience.com

This derivatization strategy is fundamental in medicinal chemistry and material science, where the Schiff base linkage provides a robust and versatile platform for developing new compounds with tailored biological or physical properties.

Applications in Materials Science

Development of Functional Materials with Specific Characteristics

As a chemical intermediate, 4-Hydroxy-3-(methylsulfanyl)benzaldehyde is a building block for creating larger, specialized molecules. biosynth.com The aldehyde group is particularly useful as it can undergo a variety of chemical reactions, including condensation and oxidation, to form Schiff bases, polymers, or other derivatives. The presence of the hydroxyl and methylsulfanyl groups can influence the electronic properties, solubility, and binding capabilities of any resulting material.

For example, in the realm of semiconducting polymers, the incorporation of aldehyde functionalities into thiophene-based materials is a known strategy to create polymers that can be easily modified or cross-linked after polymerization. nih.govresearchgate.net This allows for the tuning of the material's properties and the grafting of other molecules to create fluorescent or adhesive surfaces. nih.gov While not specifically documented for this compound, its functional groups align with this synthetic strategy for creating advanced materials.

Corrosion Inhibition Studies

While research specifically detailing the corrosion inhibition properties of this compound is limited, extensive studies have been conducted on its close structural analogue, 4-hydroxy-3-methoxybenzaldehyde. This analogue has been identified as an effective, non-toxic corrosion inhibitor for mild steel in various environments. researchgate.netuctm.edu Studies show that it performs effectively in acidic solutions, achieving inhibition efficiencies above 90% in H₂SO₄ and 80% in HCl. researchgate.net The mechanism of action involves the chemical adsorption of the molecule onto the metal surface, a process that follows the Langmuir and Frumkin isotherm models. researchgate.net

Polarization tests indicate that 4-hydroxy-3-methoxybenzaldehyde functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. uctm.edu

Research has successfully demonstrated that 4-hydroxy-3-methoxybenzaldehyde can function as an efficient volatile corrosion inhibitor (VCI) for the temporary protection of mild steel from atmospheric corrosion. uctm.edu VCIs operate by sublimating and then adsorbing onto metal surfaces, forming a thin protective layer. This makes them ideal for protecting metals in enclosed spaces. uctm.edu The effectiveness of the inhibition is dependent on the time allowed for the protective film to form. As the exposure time of the steel to the inhibitor's vapor phase increases, the corrosion rate decreases and the inhibition efficiency improves significantly. uctm.edu

Table 1: Inhibition Efficiency of 4-hydroxy-3-methoxybenzaldehyde as a Volatile Corrosion Inhibitor on Mild Steel
Film Formation Time (hours)Inhibition Efficiency (%)
2486.71
4889.33
7291.90

Data derived from studies on the analogue 4-hydroxy-3-methoxybenzaldehyde. uctm.edu

The primary mechanism by which 4-hydroxy-3-methoxybenzaldehyde inhibits corrosion is the formation of a protective film on the metal surface. researchgate.net This film acts as a physical barrier, isolating the steel from the corrosive environment. The adsorption process is considered to be chemical in nature (chemisorption), indicating a strong interaction between the inhibitor molecule and the steel surface. researchgate.net This film effectively blocks the active sites on the metal where corrosion would typically occur. Electrochemical studies confirm that the inhibitor acts by simple blocking of the available surface area without changing the fundamental mechanism of the corrosion reactions. uctm.edu

Optoelectronic Materials

The synthesis of novel organic materials is fundamental to advancing the field of optoelectronics, which includes applications like organic solar cells (OSCs) and light-emitting diodes. nih.govnih.gov The performance of these devices is intrinsically linked to the chemical structure and properties of the organic semiconductors used. nih.gov Thiophene and its derivatives are a critical class of heterocyclic compounds used extensively in the development of these materials due to their excellent electronic properties and environmental stability. nih.govmdpi.com

This compound possesses structural features relevant to the synthesis of semiconducting polymers. The design of new building blocks is a key strategy for tuning the properties of conjugated polymers for specific applications. nih.gov Research has shown that introducing aldehyde groups into thiophene-based monomers and polymers is an effective method for creating functionalizable and adhesive semiconducting materials. nih.govresearchgate.net

The aldehyde functionality allows for post-polymerization modification, enabling the cross-linking of polymer chains to form insoluble films or the attachment of other functional molecules. nih.gov This approach enhances the material's processability and versatility. nih.govresearchgate.net Given that this compound contains an accessible aldehyde group on an aromatic ring, it represents a potential, though not yet documented, building block for synthesizing such functional polymers.

The development of high-performance organic solar cells relies heavily on the molecular design of donor and acceptor materials that form the active layer of the device. mdpi.com The synthesis of novel polymers and small molecules allows for the fine-tuning of energy levels (HOMO/LUMO), absorption spectra, and morphology, which are critical factors for efficient charge separation and transport. nih.govmdpi.com

The modification of organic donor materials through the introduction of various functional groups can have a significant effect on the power conversion efficiency (PCE) of OSCs. mdpi.com While this compound has not been specifically reported as a precursor in OPV material synthesis, its structure is analogous to the types of functionalized aromatic building blocks used to construct more complex donor-acceptor copolymers and non-fullerene acceptors. Its reactive aldehyde group could be utilized in condensation reactions to build larger conjugated systems suitable for solar cell applications.

Dye-Sensitized Solar Cell (DSSC) Materials

In the field of dye-sensitized solar cells (DSSCs), the molecular design of organic dyes is crucial for achieving high power conversion efficiencies. Typically, these dyes possess a D-π-A (donor-π-bridge-acceptor) architecture to facilitate efficient intramolecular charge transfer upon photoexcitation. The benzaldehyde (B42025) moiety of this compound can serve as a versatile precursor for the construction of such dyes.

The aldehyde group can be readily converted into a π-conjugated bridge through reactions like Knoevenagel condensation with compounds containing active methylene (B1212753) groups, such as cyanoacetic acid. This π-bridge is essential for electronically connecting a donor group to an acceptor/anchoring group. The 4-hydroxyl and 3-methylsulfanyl groups can act as part of the donor system, influencing the electronic properties of the resulting dye. The sulfur atom in the methylsulfanyl group, with its lone pair of electrons, can enhance the electron-donating ability of the aromatic ring, which is a desirable characteristic for the donor part of a DSSC dye.

While no DSSC dyes based directly on this compound have been reported in the literature, the extensive research on dyes derived from vanillin (B372448) and other substituted benzaldehydes provides a strong basis for its potential in this application.

Perovskite Solar Cell (PSC) Materials

The performance and stability of perovskite solar cells (PSCs) are highly dependent on the quality of the perovskite film and the interfaces between the perovskite and the charge-transporting layers. Benzaldehyde derivatives have been explored as additives or interface modifiers in PSCs to improve film morphology and passivate defects.

The aldehyde and hydroxyl groups of this compound could potentially interact with the perovskite surface, passivating under-coordinated lead ions and halide vacancies. Such interactions can reduce non-radiative recombination losses and enhance the open-circuit voltage and fill factor of the solar cell. The methylsulfanyl group might also play a role in modulating the surface energy and hydrophobicity of the perovskite film, which can affect its stability against moisture.

Furthermore, this compound could be used as a precursor for the synthesis of novel hole-transporting materials (HTMs) or electron-transporting materials (ETMs). The core structure can be functionalized with appropriate charge-transporting moieties to create materials with suitable energy levels and charge mobilities for efficient charge extraction in PSCs. The sulfur atom in the methylsulfanyl group could also promote favorable interactions with the perovskite layer, leading to improved interfacial charge transfer.

The development of new and cost-effective charge-transporting materials and interface modifiers is a key area of research in PSCs. Although specific studies on this compound in this context are lacking, its functional groups suggest that it could be a valuable building block for designing such materials.

Liquid Crystal (LC) Block Components

The synthesis of liquid crystals often involves the use of aromatic cores functionalized with flexible terminal chains. Benzaldehyde derivatives are commonly used as precursors for the synthesis of Schiff base and chalcone-based liquid crystals. The aldehyde group of this compound can readily react with anilines to form Schiff bases (imines), which are a well-known class of mesogenic compounds.

While the direct use of this compound in liquid crystal synthesis has not been reported, extensive literature exists on liquid crystals derived from vanillin and other substituted 4-hydroxybenzaldehydes. These studies demonstrate the versatility of the benzaldehyde scaffold in creating materials with a wide range of mesomorphic properties.

Supramolecular Chemistry and Host Materials

The ability of this compound to participate in hydrogen bonding through its hydroxyl group, and potentially weaker interactions through its aldehyde and methylsulfanyl groups, makes it an interesting candidate for applications in supramolecular chemistry. biosynth.com These non-covalent interactions can be exploited to construct well-defined supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs).

The benzaldehyde derivative can act as a guest molecule within the pores of a host material, where its interactions with the host framework can be studied. bath.ac.uk Conversely, it can be used as a building block for the synthesis of the host material itself. The directional nature of hydrogen bonds, coupled with π-π stacking interactions of the aromatic ring, can guide the self-assembly process to form complex and functional supramolecular architectures.

The presence of the methylsulfanyl group could introduce additional weak interactions, such as C-H···S or S···π interactions, which can further influence the packing and stability of the supramolecular structure. These materials could have potential applications in areas such as gas storage, separation, and catalysis.

Functional Metal Complex Ligands

The phenolic hydroxyl group and the aldehyde oxygen of this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of functional metal complexes. Upon deprotonation, the hydroxyl group can form a strong bond with a metal center, while the aldehyde oxygen can act as a weaker donor.

The methylsulfanyl group can also potentially coordinate to certain metal ions, particularly soft metals, which would make the compound a multidentate ligand. The resulting metal complexes could exhibit interesting magnetic, optical, or catalytic properties, depending on the choice of the metal ion and the coordination geometry.

For example, Schiff bases derived from this compound, formed by condensation with various primary amines, would offer a wider range of coordination modes and could be used to synthesize a variety of metal complexes. These complexes could find applications in catalysis, sensing, and as building blocks for larger supramolecular structures. While there are no specific reports on metal complexes of this compound, the coordination chemistry of related ligands like vanillin and its derivatives is well-established.

Derivatization for Improved Material Properties (e.g., Solubility for Material Applications)

A key challenge in the application of many organic materials is their limited solubility in common organic solvents, which can hinder their processing and characterization. The this compound molecule possesses a hydroxyl group that can be readily derivatized to improve its solubility and other material properties.

For instance, the attachment of long alkyl or branched alkyl chains to the hydroxyl group via an ether linkage can significantly enhance the solubility of the compound and its derivatives in nonpolar solvents. This is a common strategy used in the design of solution-processable organic semiconductors and liquid crystals. The improved solubility facilitates the formation of high-quality thin films, which is essential for device fabrication.

Furthermore, the hydroxyl group can be esterified or converted to other functional groups to fine-tune the electronic properties, thermal stability, and self-assembly behavior of the resulting materials. This versatility in derivatization makes this compound a potentially valuable platform for the development of new functional organic materials with tailored properties for a range of applications in materials science.

Data Tables

Table 1: Potential Applications of this compound in Materials Science

Application AreaPotential Role of this compoundKey Functional Groups Involved
Dye-Sensitized Solar Cells (DSSCs)Precursor for D-π-A organic dyesAldehyde, Hydroxyl, Methylsulfanyl
Perovskite Solar Cells (PSCs)Additive for defect passivation; Precursor for charge-transporting materialsAldehyde, Hydroxyl, Methylsulfanyl
Liquid Crystals (LCs)Core structure for Schiff base or chalcone-based mesogensAldehyde, Hydroxyl
Supramolecular ChemistryBuilding block for self-assembled structuresHydroxyl, Aldehyde, Aromatic ring
Functional Metal ComplexesLigand for coordination with metal ionsHydroxyl, Aldehyde, Methylsulfanyl

Table 2: Comparison of Functional Groups in Benzaldehyde Derivatives for Material Applications

CompoundKey Functional GroupsPotential Influence on Material Properties
This compound-OH, -CHO, -SCH3Enhanced electron-donating character, potential for sulfur-metal interactions, altered solubility and packing.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)-OH, -CHO, -OCH3Well-established precursor for polymers, pharmaceuticals, and flavorings; provides hydrogen bonding and coordination sites.
4-Hydroxybenzaldehyde (B117250)-OH, -CHOSimple aromatic building block for polymers, liquid crystals, and pharmaceuticals.

Enzymatic Transformations and Biocatalysis

Enzyme-Catalyzed Synthesis of Derivatives

The enzymatic synthesis of derivatives from 4-Hydroxy-3-(methylsulfanyl)benzaldehyde is an area of growing interest, leveraging the high specificity of enzymes to create novel compounds. While specific literature detailing the enzymatic derivatization of this particular compound is limited, general enzymatic methods applicable to phenolic aldehydes, such as those involving transferases, can be considered. nih.gov

Transferase enzymes (Enzyme Commission class 2) are particularly relevant as they catalyze the transfer of functional groups from a donor molecule to the aldehyde acceptor. nih.gov For instance, glycosyltransferases could potentially be used to attach sugar moieties to the hydroxyl group, enhancing water solubility and modifying biological activity. Similarly, methyltransferases could, in principle, catalyze the transfer of a methyl group from a donor like S-adenosyl-L-methionine (SAM) to the hydroxyl group, yielding 4-methoxy-3-(methylsulfanyl)benzaldehyde. nih.gov However, specific research to confirm the efficacy of these enzymes with this compound as a substrate has not been extensively reported.

Biochemical Transformations of the Compound in Biological Systems

In biological systems, this compound is expected to undergo metabolic transformations common to other benzaldehyde (B42025) derivatives. The aldehyde functional group is a primary target for metabolic enzymes, particularly aldehyde dehydrogenases (ALDHs). These enzymes are responsible for the oxidation of aldehydes to their corresponding carboxylic acids. nih.gov

This transformation is a critical detoxification pathway in many organisms. In the case of this compound, ALDH would catalyze its conversion to 4-hydroxy-3-(methylsulfanyl)benzoic acid. This process was observed in the metabolism of a structurally related compound, benzaldehyde dimethane sulfonate, where its conversion to the carboxylic acid analogue was noted in red blood cells. nih.gov Although the compound is noted as a substrate for biochemical pathways, specific metabolic routes beyond this likely oxidation have not been fully elucidated in the available literature. biosynth.com

Table 1: Potential Biochemical Transformation of this compound

Enzyme ClassReaction TypeSubstratePotential Product
Aldehyde Dehydrogenase (ALDH)OxidationThis compound4-hydroxy-3-(methylsulfanyl)benzoic acid

Utilization in Enzymatic Resolution Processes

Enzymatic kinetic resolution is a powerful technique used to separate the enantiomers of a racemic mixture. This process typically involves enzymes like lipases, proteases, or esterases that selectively catalyze a reaction on one enantiomer, leaving the other unreacted. almacgroup.comnih.gov

However, this compound is an achiral molecule, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, it cannot be directly resolved using enzymatic kinetic resolution. The technique is applicable only to chiral compounds.

The compound could, however, act as a substrate in a dynamic kinetic resolution (DKR) process if it were to react with another molecule to form a chiral intermediate that rapidly racemizes. researchgate.netescholarship.org For example, in a reductive amination process, the aldehyde could react with an amine to form a chiral amine product. If the intermediate imine could be racemized in situ, an imine reductase (IRED) could selectively reduce one enantiomer to produce a highly enantioenriched amine. researchgate.net While DKR has been successfully applied to other α-branched aldehydes, specific studies detailing the use of this compound in such processes are not currently available in the literature. researchgate.net

Aldol (B89426) Addition and Transamination Reactions with Aldehyde Substrates

The aldehyde group of this compound makes it a prime substrate for C-C bond-forming reactions like aldol additions and for amination reactions catalyzed by transaminases. These biocatalytic reactions offer routes to chiral building blocks that are valuable in the pharmaceutical and chemical industries. mdpi.comrsc.org

Aldol Addition Reactions

The enzymatic aldol reaction is a fundamental method for forming carbon-carbon bonds, creating β-hydroxy carbonyl compounds with high stereoselectivity. mdpi.com While many aldolases exist, those capable of accepting aromatic aldehydes as substrates are of particular synthetic interest. nih.govacs.org Engineered variants of enzymes such as 4-oxalocrotonate tautomerase [4-OT(M45T/F50A)] and fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) have demonstrated a remarkably broad substrate scope for aromatic aldehydes in reactions with nucleophiles like acetaldehyde (B116499) and hydroxyacetone. nih.govrsc.orgnih.gov

These engineered aldolases have been successfully used with a variety of substituted benzaldehydes. Given the broad acceptance of different functional groups on the aromatic ring by these enzymes, it is highly probable that this compound would also serve as a suitable acceptor substrate. nih.gov The reaction would involve the nucleophilic attack of an enzyme-generated enolate (from a donor like acetaldehyde) onto the carbonyl carbon of the aldehyde, yielding a chiral β-hydroxy aldehyde.

Table 2: Examples of Aromatic Aldehydes Successfully Used as Substrates by Engineered Aldolases

EnzymeDonor SubstrateAromatic Aldehyde Acceptor ExamplesReference
4-OT(M45T/F50A)Acetaldehyde4-Nitrobenzaldehyde, 3-Nitrobenzaldehyde, 4-Chlorobenzaldehyde, Benzaldehyde nih.gov
TAUT015Acetaldehyde4-Bromobenzaldehyde, 3-Hydroxybenzaldehyde, 2-Naphthaldehyde nih.gov
FSA VariantsHydroxyacetoneBenzaldehyde, 4-Methoxybenzaldehyde rsc.org

Transamination Reactions

Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a carbonyl acceptor. rsc.org The use of transaminases for the asymmetric synthesis of chiral amines from aldehydes and ketones is a well-established and environmentally friendly biocatalytic method. mbl.or.krresearchgate.net

The reaction proceeds in two half-reactions: first, the amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the keto-acid byproduct. Second, the PMP transfers the amino group to the aldehyde substrate (this compound), generating the corresponding chiral amine and regenerating the PLP cofactor. mbl.or.kr The broad substrate scope of many ω-transaminases suggests that they would be capable of aminating this compound to produce the chiral amine, (R)- or (S)-1-(4-hydroxy-3-(methylsulfanyl)phenyl)methanamine, depending on the stereoselectivity of the chosen enzyme. nih.gov

Future Research Directions and Unexplored Potential

Emerging Synthetic Routes

While traditional synthetic methods for benzaldehydes are well-established, future research is likely to focus on developing more efficient, sustainable, and environmentally benign routes to 4-Hydroxy-3-(methylsulfanyl)benzaldehyde.

Electrochemical Synthesis: Modern electrosynthesis offers a green alternative to conventional chemical processes. An emerging strategy involves the electrochemical cascade synthesis of α-thio-substituted masked aldehydes from readily available starting materials like terminal aryl alkynes and thiols. rsc.org This approach, conducted under ambient conditions, minimizes waste and avoids harsh reagents, representing a promising future direction for synthesizing thio-substituted aldehydes. rsc.org

One-Pot Procedures: Efficiency in organic synthesis can be dramatically improved through one-pot reactions that combine multiple steps. A recently developed two-step, one-pot procedure for creating functionalized benzaldehydes involves the use of a stable aluminum hemiaminal as an intermediate. acs.org This method protects the aldehyde functionality while allowing for cross-coupling reactions, and its adaptation could provide a rapid and versatile route to this compound and its analogs. acs.org

Green Solvents and Catalysts: The principles of green chemistry are increasingly guiding synthetic design. Future routes may employ deep eutectic solvents (DES), which are biodegradable and low-cost, in combination with elemental sulfur for the synthesis of related thioamides from aldehydes. rsc.org Similarly, the use of heterogeneous catalysts, such as nanoparticles, in solvent-free conditions for multi-component reactions presents another sustainable avenue for producing sulfur-containing compounds and their derivatives. nih.govtandfonline.com

Novel Derivatization Strategies

The functional groups of this compound provide a rich platform for chemical modification to generate novel derivatives with enhanced or entirely new properties.

Schiff Base Formation: The aldehyde group is readily condensed with primary amines to form Schiff bases (imines). This strategy is a cornerstone for developing new biologically active molecules. Studies on the closely related 4-(methylthio)benzaldehyde (B43086) have shown that its Schiff base derivatives exhibit significant antibacterial and antioxidant activities. researchgate.netgrowingscience.com A future research focus would be to synthesize a library of Schiff bases from this compound and various amines to explore their potential as antimicrobial or cytotoxic agents. researchgate.netgrowingscience.commediresonline.org

Synthesis of Heterocyclic Compounds: The compound can serve as a versatile building block for constructing complex heterocyclic systems, which are prevalent in medicinal chemistry. For instance, multi-component reactions involving aldehydes, isothiocyanates, and alkyl bromides can yield thiazole (B1198619) derivatives under green conditions. nih.gov Exploring such reactions with this compound could lead to the discovery of novel heterocyclic scaffolds with potential therapeutic value.

Advanced Computational Predictions

In silico methods are indispensable for predicting molecular properties and guiding experimental research, thereby saving time and resources.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure and reactivity of this compound. Following methodologies applied to similar molecules like 4-hydroxybenzaldehyde (B117250), DFT can be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.com The energy gap between HOMO and LUMO is a key indicator of chemical stability. mdpi.com Furthermore, mapping the Molecular Electrostatic Potential (MESP) can identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models could be developed to predict their toxicity or specific activities like antioxidant potential. nih.govtandfonline.comresearchgate.net By calculating various molecular descriptors (e.g., topological, electronic, physicochemical), researchers can build predictive models to prioritize the synthesis of derivatives with the most promising profiles. imist.ma

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. For novel derivatives of this compound, molecular docking could be used to screen for potential interactions with various targets, such as bacterial enzymes or proteins involved in diseases like Alzheimer's. mdpi.com The results, including binding affinity scores, can guide the design of more potent and selective inhibitors. figshare.com

Below is a table of predicted physicochemical and reactivity descriptors that could be calculated for this compound using DFT, based on similar studies. mdpi.com

Parameter Description Predicted Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
Energy Gap (ΔE) Difference between ELUMO and EHOMOCorrelates with chemical stability and reactivity.
Ionization Potential (I) Energy required to remove an electronRelated to the molecule's reactivity in electron transfer reactions.
Electron Affinity (A) Energy released when an electron is addedRelated to the molecule's ability to accept an electron.
Electronegativity (χ) The power of an atom to attract electronsProvides insight into the molecule's charge distribution.
Chemical Hardness (η) Resistance to change in electron distributionA measure of the molecule's stability.
Electrophilicity Index (ω) Measures the energy reduction from maximal electron flowDefines the ability of the molecule to act as an electrophile.

Identification of New Biological Targets and Mechanisms

The unique combination of a phenol (B47542) and a thioether suggests that this compound and its derivatives could interact with various biological systems through multiple mechanisms.

Antioxidant Mechanisms: Phenolic compounds are well-known antioxidants that can neutralize harmful free radicals via mechanisms like hydrogen atom transfer (HAT) or single-electron transfer (SET). jscholarpublishers.comnih.gov The presence of both a hydroxyl group and a sulfur atom suggests a potent antioxidant capacity. jscholarpublishers.com Future research should aim to elucidate the specific antioxidant mechanism, determining whether it acts as a primary radical scavenger or by chelating metal ions that catalyze oxidation. jscholarpublishers.comresearchgate.net Schiff base derivatives of the related 4-(methylthio)benzaldehyde have demonstrated notable radical scavenging ability. growingscience.com

Enzyme Inhibition: Many biologically active molecules function by inhibiting specific enzymes. Derivatives of similar benzaldehydes have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in Alzheimer's disease treatment. mdpi.com Other potential targets could include insulysin, an enzyme involved in diabetes. researchgate.net Screening this compound and its derivatives against a panel of clinically relevant enzymes could uncover new therapeutic applications.

Antimicrobial Targets: While the antimicrobial activity of related Schiff bases is established, the precise molecular targets are often unknown. researchgate.netmediresonline.org Future work could involve identifying the specific bacterial or fungal proteins or pathways that are disrupted by these compounds, moving beyond simple screening to a more mechanistic understanding of their antimicrobial action.

Expansion into Emerging Material Applications

The structural features of this compound make it an attractive candidate for the development of advanced materials.

Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials constructed from metal ions linked by organic molecules. amazonaws.com The presence of both a hydroxyl and an aldehyde group, along with a sulfur atom, makes this compound a promising organic linker. Thiol and thioether-based MOFs are a specific category of materials where the sulfur functionality can interact with metal centers, offering potential applications in catalysis, sensing, and adsorption. rsc.orgresearchgate.net This compound could be used to synthesize novel MOFs with unique electronic or host-guest properties. rsc.org

Corrosion Inhibitors: Organic molecules that can adsorb onto a metal surface and prevent its degradation are valuable as corrosion inhibitors. Compounds containing heteroatoms like oxygen and sulfur, along with aromatic rings, are particularly effective. icrc.ac.ir The related compound 4-hydroxy-3-methoxybenzaldehyde has been studied as an efficient volatile corrosion inhibitor for mild steel, acting as a mixed-type inhibitor that blocks both anodic and cathodic sites. uctm.eduresearchgate.net Given its structural similarity and the additional presence of a sulfur atom, which has a high affinity for metal surfaces, this compound is a prime candidate for development as a highly effective corrosion inhibitor. rsc.org

Functional Polymers: The aldehyde and hydroxyl groups can participate in polymerization reactions. This could allow for the incorporation of this compound into polymer backbones, creating functionalized polymers with built-in antioxidant properties or the ability to chelate heavy metals. biosynth.com

Q & A

Basic: What are the standard synthetic routes for 4-Hydroxy-3-(methylsulfanyl)benzaldehyde, and how can intermediates be optimized?

Methodological Answer:
The compound can be synthesized via thioetherification of 4-hydroxy-3-iodobenzaldehyde with methylthiol in the presence of a copper(I) catalyst under inert conditions . Alternatively, oxidative methods using MnO₂ or DDQ to introduce the methylsulfanyl group to a phenolic aldehyde precursor are viable. To optimize intermediates, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify intermediates using column chromatography (gradient elution with hexane:ethyl acetate). For higher yields, ensure strict temperature control (60–80°C) and use anhydrous solvents .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Key peaks include the aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and methylsulfanyl group (δ 2.5 ppm, singlet).
  • IR Spectroscopy : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and phenolic –OH (broad peak ~3200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Use ESI+ mode to observe the molecular ion [M+H]⁺ at m/z 182.04 (calculated for C₈H₈O₂S). Cross-validate with NIST Chemistry WebBook data .

Basic: How does solvent polarity affect the solubility and stability of this compound?

Methodological Answer:
The compound is sparingly soluble in water (≤10 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol . Stability tests show degradation under prolonged UV exposure (>48 hrs). For storage, use amber vials at –20°C under nitrogen to prevent oxidation of the methylsulfanyl group. Pre-saturate solutions with argon to enhance shelf life .

Advanced: How can reaction conditions be optimized for selective sulfanylation in the presence of competing functional groups?

Methodological Answer:
To achieve selectivity:

  • Use protecting groups (e.g., acetyl for –OH) before introducing the methylsulfanyl moiety.
  • Employ Pd/Cu bimetallic catalysts to direct thiolation to the ortho position relative to the aldehyde.
  • Screen solvents: DMF enhances nucleophilicity of methylthiol, while DMSO may favor side reactions.
    Monitor selectivity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Advanced: How should researchers resolve contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:
Contradictions often arise from impurity profiles or methodological variability . To resolve:

  • Perform HPLC-MS to verify purity (>98%) and rule out byproducts.
  • Replicate experiments using standardized protocols (e.g., ICH guidelines for solubility testing).
  • Cross-reference with PubChem and NIST datasets, noting solvent grades and temperature conditions .

Basic: What biological screening assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines).
  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ calculation) at 517 nm.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) with 24–72 hr exposure. Include positive controls (e.g., ascorbic acid for antioxidants) .

Advanced: What mechanistic insights explain the compound’s susceptibility to oxidative degradation?

Methodological Answer:
The methylsulfanyl group (–SCH₃) is prone to oxidation to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) under ambient oxygen. Confirm via LC-MS/MS by tracking m/z shifts (+16 or +32 Da). Mitigate degradation by adding antioxidants (e.g., BHT) or using chelating agents (EDTA) to sequester metal catalysts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite.
  • First Aid : For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for bronchial irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.